“3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C12H7BrClN3 . It is recognized as a significant fused bicyclic 5,6 heterocycle . This compound is used in organic syntheses and as pharmaceutical intermediates .
The synthesis of imidazo[1,2-a]pyridines, including “3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine”, can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high-yielding, and environmentally benign .
The molecular structure of “3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine” consists of a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C12H7BrClN3/c13-12-11(8-4-2-1-3-5-8)15-10-7-6-9(14)16-17(10)12/h1-7H .
The chemical reactions involving “3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine” include the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt. This is followed by a facile closure to provide the shared intermediate .
The physical form of “3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine” is solid . The molecular weight of this compound is 308.56 .
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound characterized by a fused bicyclic structure that includes both imidazole and pyridine rings. Its molecular formula is and it is recognized for its potential applications in medicinal chemistry and materials science. The compound's unique halogen substituents contribute to its reactivity and biological activity, making it a subject of interest in various scientific studies.
This compound is synthesized through methods involving the condensation of 2-aminopyridines with α-haloketones, often employing microwave irradiation or other efficient synthetic techniques. It can also be derived from other imidazo[1,2-a]pyridine derivatives, which serve as precursors in its synthesis.
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine falls under the category of heterocyclic compounds, specifically within the subclass of imidazo[1,2-a]pyridines. These compounds are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine can be achieved through several methods:
The typical reaction conditions include:
The molecular structure of 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine features:
Key structural data include:
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine participates in various chemical reactions:
The reactions often require specific conditions such as inert atmospheres or controlled temperatures to prevent undesired side reactions. Analytical techniques like NMR spectroscopy are employed to confirm product formation and purity.
The mechanism of action for 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine primarily involves:
Experimental studies indicate that the inhibition efficacy is concentration-dependent, with higher concentrations yielding better results in terms of enzyme activity reduction.
Key chemical properties include:
Relevant analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are used for characterization purposes.
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine has several scientific uses:
Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and structural adaptability. This bicyclic heterocycle serves as the core structure in several FDA-approved drugs, including the sedative-hypnotic Zolpidem and the cardiotonic agent Olprinone [2]. Recent advances have expanded its therapeutic applications, particularly in oncology and neurodegenerative diseases. For example, novel imidazo[1,2-a]pyridine-based covalent inhibitors targeting the KRAS G12C mutation exhibit potent anticancer activity in preclinical models, demonstrating the scaffold’s relevance in addressing untreatable cancers [8]. The scaffold’s synthetic tractability enables rapid generation of structurally diverse libraries via reactions like the Groebke–Blackburn–Bienaymé multicomponent reaction, accelerating lead optimization campaigns [8]. Additionally, derivatives such as alpidem (a 2-phenylimidazo[1,2-a]pyridine acetamide) historically targeted the translocator protein (TSPO) for anxiolytic development, highlighting the scaffold’s central nervous system (CNS) bioavailability [4]. These attributes collectively position imidazo[1,2-a]pyridine as a versatile molecular framework for addressing diverse biological targets.
Halogen atoms at specific positions on the imidazo[1,2-a]pyridine core critically modulate bioactivity, physicochemical properties, and synthetic versatility. Bromine at the C3 position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling late-stage diversification of the scaffold [1] [7]. Simultaneously, chlorine at C6 enhances electrophilic character, facilitating nucleophilic displacement to install solubilizing groups or pharmacophores [7] [9]. The electron-withdrawing effect of halogens also influences π-stacking interactions with biological targets, as demonstrated by TSPO ligands where C6 chloro substituents improved binding affinity by >10-fold compared to unsubstituted analogs [4]. Physicochemically, halogenation increases molecular weight and lipophilicity (cLogP ~3.5), which can be counterbalanced by polar substituents introduced via halogen displacement [9]. Key physicochemical parameters for 3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine include:
Table 1: Physicochemical Properties of 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₃H₈BrClN₂ | — |
Molecular Weight | 307.57 g/mol | — |
Melting Point | 144–146°C | Experimental [7] |
Density | 1.588 g/cm³ | Calculated [7] |
Refractive Index | 1.689 | Calculated [7] |
SMILES | Clc1cn2c(Br)c(nc2cc1)c3ccccc3 | — |
Storage Stability | 2–8°C under inert atmosphere | Experimental [1] |
This tri-functionalized derivative is strategically designed to leverage synergistic effects of its substituents for pharmacological optimization:
Table 2: Key Synthetic Derivatives Accessible from 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine
Derivatization Site | Reaction | Example Product | Biological Application |
---|---|---|---|
C3-Bromo | Suzuki coupling | 3-(Pyridin-3-yl)-6-chloro-2-phenylimidazo[1,2-a]pyridine | KRAS G12C inhibition [8] |
C6-Chloro | Nucleophilic substitution | 6-(Methylthio)-3-bromo-2-phenylimidazo[1,2-a]pyridine | Amyloid imaging probes [9] |
C3-Bromo + C6-Chloro | Sequential modification | 3-Cyano-6-morpholino-2-phenylimidazo[1,2-a]pyridine | TSPO agonists [4] |
The compound’s balanced lipophilicity (cLogP ≈ 3.8) and stability under inert conditions further enhance its utility as a multipurpose building block for drug discovery [1] [7].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8